

FR181157: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FR181157 is a potent, selective, and orally bioavailable non-prostanoid agonist of the prostacyclin (PGI₂) receptor (IP receptor). Developed by Fujisawa Pharmaceutical Co., Ltd., this compound has been a subject of research due to its potential therapeutic applications in conditions where IP receptor activation is beneficial, such as cardiovascular diseases characterized by platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of FR181157, including its chemical properties, mechanism of action, biological activity, and a summary of key experimental data. While detailed experimental protocols are outlined based on standard methodologies, it is recommended to consult the primary literature for precise, step-by-step procedures.

Chemical Properties and Structure

FR181157 is a synthetic organic compound with a distinct chemical structure that mimics the biological activity of prostacyclin without the inherent instability of the natural ligand.

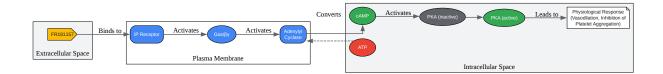


Property	Value
IUPAC Name	2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid
Molecular Formula	C30H27NO4
Molecular Weight	465.5 g/mol
CAS Registry Number	171046-15-4 (sodium salt); 200433-03-0 (free acid)

Mechanism of Action and Signaling Pathway

FR181157 exerts its biological effects by selectively binding to and activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The activation of the IP receptor initiates a signaling cascade that is crucial for its physiological effects.

Upon agonist binding, the IP receptor couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This interaction stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in the physiological responses associated with prostacyclin, namely vasodilation and inhibition of platelet aggregation.[1][2][3] [4][5][6][7]



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Caption: FR181157 signaling pathway via the IP receptor.

Biological Activity

FR181157 is a potent agonist of the IP receptor with high selectivity. Its biological activity has been characterized through in vitro binding and functional assays.

Ouantitative Data

Compound	Assay	Species	Value	Reference
FR181157	IP Receptor Binding Affinity (Ki)	Human	54 nM	[3][5][8][9][10]
Platelet Aggregation Inhibition (IC50)	-	60 nM	[3][5][8][9][10]	
Metabolite 6 (epoxy ring)	IP Receptor Binding Affinity (Ki)	Human	6.1 nM	[11]
Platelet Aggregation Inhibition (IC50)	-	5.8 nM	[11]	

Experimental Protocols

Disclaimer: The following protocols are generalized descriptions based on standard laboratory practices. For detailed, validated protocols specific to **FR181157**, it is imperative to consult the primary research articles by Hattori et al., which were not fully accessible for this review.

Stereoselective Synthesis of FR181157

The synthesis of **FR181157** involves a multi-step process with a key stereoselective reaction to establish the desired chirality.[1] A crucial step is the Sharpless asymmetric dihydroxylation, which allows for the creation of a chiral epoxide with high enantiomeric excess.[1]





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Caption: Generalized synthetic workflow for FR181157.

IP Receptor Binding Assay

This assay is performed to determine the binding affinity (Ki) of **FR181157** for the human IP receptor.

- Materials:
 - Cell membranes expressing the recombinant human IP receptor.
 - Radiolabeled ligand (e.g., [3H]-iloprost).
 - FR181157 at various concentrations.
 - Assay buffer (e.g., Tris-HCl with MgCl₂).
 - Glass fiber filters.
 - Scintillation counter.
- Methodology:
 - Incubate the cell membranes with the radiolabeled ligand and varying concentrations of FR181157.
 - Allow the binding to reach equilibrium.
 - Separate the bound and free radioligand by rapid filtration through glass fiber filters.
 - Wash the filters to remove non-specifically bound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.



- Determine the concentration of FR181157 that inhibits 50% of the specific binding of the radioligand (IC₅₀).
- Calculate the Ki value using the Cheng-Prusoff equation.

Platelet Aggregation Inhibition Assay

This functional assay measures the ability of **FR181157** to inhibit platelet aggregation, typically induced by an agonist like ADP or collagen.

- Materials:
 - Platelet-rich plasma (PRP) from human or animal blood.
 - Platelet agonist (e.g., ADP, collagen).
 - FR181157 at various concentrations.
 - Aggregometer.
- Methodology:
 - Prepare PRP from fresh blood samples.
 - Pre-incubate the PRP with varying concentrations of FR181157 or vehicle control.
 - Induce platelet aggregation by adding a standard concentration of the agonist.
 - Monitor the change in light transmission through the PRP sample over time using an aggregometer. An increase in light transmission corresponds to platelet aggregation.
 - Determine the concentration of FR181157 that inhibits the agonist-induced platelet aggregation by 50% (IC₅₀).

Pharmacokinetics

FR181157 has been reported to be orally active and possess good bioavailability.[1] However, specific quantitative pharmacokinetic parameters from in vivo studies in preclinical species are not readily available in the public domain. Such studies would typically involve administering



FR181157 orally and intravenously to animals (e.g., rats, monkeys) and measuring plasma concentrations of the compound over time to determine parameters like Cmax, Tmax, half-life $(t_1/2)$, and absolute bioavailability.

Metabolism

Metabolism studies of **FR181157** have led to the identification of active metabolites.[11] One notable metabolite, with an epoxy ring, demonstrated significantly higher potency in both IP receptor binding and anti-aggregative activity compared to the parent compound.[11] This highlights the importance of considering metabolic pathways in the overall pharmacological profile of **FR181157**.

Conclusion

FR181157 is a well-characterized, potent, and selective IP receptor agonist with demonstrated in vitro efficacy. Its oral bioavailability makes it a valuable research tool for studying the physiological and pathophysiological roles of the prostacyclin pathway and a potential lead compound for the development of new therapeutics. Further research, particularly the public dissemination of detailed in vivo pharmacokinetic and pharmacodynamic data, would be beneficial for a more complete understanding of its therapeutic potential.

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References

- 1. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PathWhiz [smpdb.ca]
- 4. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]



- 5. Coagulation Wikipedia [en.wikipedia.org]
- 6. Prostacyclin receptor Wikipedia [en.wikipedia.org]
- 7. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs PMC [pmc.ncbi.nlm.nih.gov]
- 8. FR181157 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Replacing the cyclohexene-linker of FR181157 leading to novel IP receptor agonists: orally active prostacyclin mimetics. Part 6 PubMed [pubmed.ncbi.nlm.nih.gov]
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